1-(Phenylsulfonyl)-1H-indol-7-amine (CAS 2278275-60-6): Properties, Synthesis, and Applications in Drug Development
1-(Phenylsulfonyl)-1H-indol-7-amine (CAS 2278275-60-6): Properties, Synthesis, and Applications in Drug Development
Executive Summary
In modern medicinal chemistry, the indole scaffold is a privileged pharmacophore, frequently appearing in targeted therapeutics such as kinase inhibitors. 1-(Phenylsulfonyl)-1H-indol-7-amine (CAS: 2278275-60-6) is a highly specialized, advanced heterocyclic building block designed to streamline the synthesis of these complex molecules. By masking the reactive indole nitrogen with a robust phenylsulfonyl group, this compound provides a clean, predictable nucleophilic handle at the C7 position, enabling precise structural elaboration.
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility, and self-validating synthetic protocols for researchers and drug development professionals.
Physicochemical Profiling
Understanding the baseline properties of 1-(phenylsulfonyl)-1H-indol-7-amine is critical for optimizing reaction conditions, particularly regarding solubility and purification strategies. The data below summarizes its core physical and chemical characteristics[1].
| Property | Value |
| IUPAC Name | 1-(Benzenesulfonyl)-1H-indol-7-amine |
| CAS Number | 2278275-60-6 |
| Molecular Formula | C₁₄H₁₂N₂O₂S |
| Molecular Weight | 272.33 g/mol |
| Physical Form | Solid (typically off-white to light brown powder) |
| Purity | ≥98% |
| Storage Conditions | 4 °C, protect from light |
Strategic Utility in Medicinal Chemistry
The architectural design of 1-(phenylsulfonyl)-1H-indol-7-amine is rooted in fundamental physical organic chemistry. The strategic placement of the phenylsulfonyl ( −SO2Ph ) group at the N1 position serves two critical mechanistic purposes:
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Suppression of N-Nucleophilicity : The free N-H of an unprotected indole is weakly acidic ( pKa≈16.2 ) and can act as a competing nucleophile during cross-coupling or amidation reactions. The strongly electron-withdrawing phenylsulfonyl group effectively masks this reactivity, ensuring that subsequent functionalization occurs exclusively at the C7 primary amine.
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Electronic Modulation and Stability : The −SO2Ph group withdraws electron density from the electron-rich indole core. This stabilizes the ring against unwanted oxidative degradation during complex, multi-step syntheses.
Application in Kinase Inhibitor Development
Indole-7-amines are frequently utilized to construct molecules that bind to the ATP hinge region of kinases, such as FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3 are major drivers of acute myeloid leukemia (AML)[2]. Once the C7 amine is functionalized—often via Buchwald-Hartwig cross-coupling to build the inhibitor's core—the N1 protecting group can be cleanly cleaved under basic conditions (e.g., NaOH in MeOH or Cs2CO3 ) or with fluoride ions ( TBAF ). This deprotection reveals the active indole N-H , which is essential for forming critical hydrogen bonds within the kinase active site.
Application of the compound in the synthesis of active kinase inhibitors.
Validated Synthetic Workflows
The synthesis of 1-(phenylsulfonyl)-1H-indol-7-amine is typically achieved via a two-step sequence starting from commercially available 7-nitroindole. The following protocols are designed as self-validating systems, ensuring that researchers can confirm the success of each step before proceeding[3].
Protocol 1: N-Sulfonylation of 7-Nitroindole
Causality : Sodium hydride ( NaH ) is utilized to irreversibly deprotonate the indole N-H , generating a highly nucleophilic indolyl anion that rapidly attacks benzenesulfonyl chloride. Anhydrous DMF is chosen to stabilize the ionic intermediates.
Step-by-Step Methodology :
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Charge a flame-dried round-bottom flask with 7-nitroindole (1.0 equiv) and anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
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Cool the solution to 0 °C using an ice bath to control the exothermic deprotonation.
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Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions. Stir for 30 minutes.
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Add benzenesulfonyl chloride (1.1 equiv) dropwise via syringe.
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Allow the reaction to warm to room temperature and stir for 4–6 hours.
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Quench the reaction by slowly adding ice water. Extract the aqueous layer with ethyl acetate ( 3× ).
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash chromatography to yield 1-(phenylsulfonyl)-7-nitro-1H-indole.
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Validation Check : Cessation of H2 gas evolution confirms complete deprotonation during step 3. LC-MS analysis of the crude mixture should show a mass shift corresponding to the addition of the −SO2Ph group ( M++140 ).
Protocol 2: Selective Nitro Reduction
Causality : The nitro group must be reduced to an amine without cleaving the N-S bond. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly effective, as the phenylsulfonyl group is generally stable to standard room-temperature hydrogenation conditions[3].
Step-by-Step Methodology :
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Dissolve 1-(phenylsulfonyl)-7-nitro-1H-indole (1.0 equiv) in absolute ethanol.
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Add 10% Pd/C (0.1 equiv by weight) carefully under a flow of argon to prevent ignition.
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Evacuate the flask and backfill with hydrogen gas (balloon pressure, ~1 atm).
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Stir vigorously at room temperature for 12 hours.
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Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake thoroughly with ethanol.
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Concentrate the filtrate under reduced pressure to afford the target 1-(phenylsulfonyl)-1H-indol-7-amine.
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Validation Check : Thin-Layer Chromatography (TLC) will show a distinct polarity shift from the less polar nitro intermediate to the highly polar baseline amine. Confirmation via 1H NMR will show the disappearance of the downfield aromatic nitro protons and the appearance of a broad singlet integrating for 2H ( -NH2 ) around 4.0–5.0 ppm.
Synthetic workflow for 1-(Phenylsulfonyl)-1H-indol-7-amine from 7-nitroindole.
Safety, Handling, and Regulatory Data
When handling 1-(phenylsulfonyl)-1H-indol-7-amine, strict adherence to laboratory safety protocols is required. According to its Globally Harmonized System (GHS) classification, the compound presents several acute hazards[4]:
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Acute Toxicity (Oral) : Category 4 (H302 - Harmful if swallowed).
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Skin Corrosion/Irritation : Category 2 (H315 - Causes skin irritation).
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Serious Eye Damage/Irritation : Category 2A (H319 - Causes serious eye irritation).
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Specific Target Organ Toxicity (Single Exposure) : Category 3 (H335 - May cause respiratory irritation).
Required Engineering Controls & PPE : All manipulations of the dry powder must be conducted within a certified chemical fume hood to prevent inhalation of particulate matter. Personnel must wear standard protective equipment, including nitrile gloves, chemical safety goggles with side-shields, and a protective laboratory coat[4].
References
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Title : 1-(Phenylsulfonyl)-1H-indol-7-amine | 2278275-60-6 | Source : Sigma-Aldrich | URL : 1
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Title : Safety Data Sheet - ChemScene | Source : ChemScene | URL : 4
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Title : Application of 7-Nitroindole in the Synthesis of Antitumor Sulfonamides | Source : BenchChem | URL : 3
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Title : United States Patent 11,384,076 B2 (FLT3 Inhibitors) | Source : Google Patents | URL : 2
